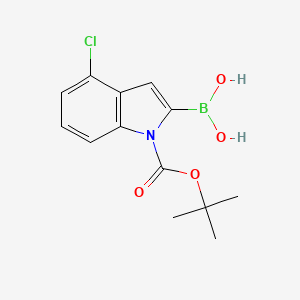

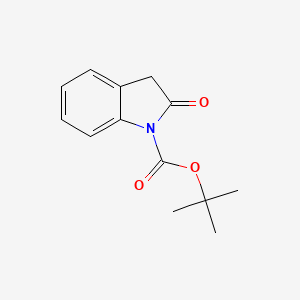

![molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3](/img/structure/B1278378.png)

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

概要

説明

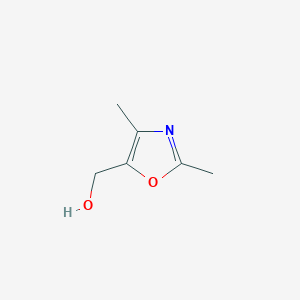

“3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” is a chemical compound with the molecular formula C10H10N4O . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of “3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” consists of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact mass is 202.08500 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” include a molecular weight of 202.21300 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Application in Medicinal Chemistry

Field

Summary

Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes. These heterocycles have found applications in medicinal chemistry .

Methods

Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Results

Recent applications detail the use of these heterocycles in medicinal chemistry for c-Met inhibition or GABA A modulating activity .

Application as Fluorescent Probes

Field

Summary

The same heterocycles mentioned above have also been used as fluorescent probes .

Methods

The methods of application are similar to those mentioned in the medicinal chemistry application .

Results

The results of these applications are not specified in the source .

Application as Structural Units of Polymers

Field

Summary

These heterocycles have been used as structural units of polymers .

Results

Application as Potential Biological Agents

Summary

A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .

Methods

The complexes were confirmed by investigating various spectroscopic and analytical techniques .

Results

All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

Application in Antidepressant Synthesis

Summary

One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Application in Antimalarial and HIV-1 Protease Inhibitory Activities

Summary

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .

Methods

The methods of application are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFYKDYEFKYENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448802 | |

| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |

CAS RN |

86499-24-3 | |

| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

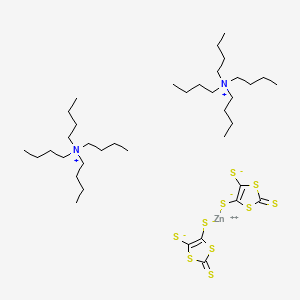

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)